Cas no 80-68-2 (DL-Threonine)

DL-Threonine is a naturally occurring amino acid, offering high purity and stability for use in pharmaceutical and nutritional applications. Its ability to serve as a building block for protein synthesis makes it an essential component in various biochemical processes, including enzyme activation and cell signaling pathways.
DL-Threonine structure
DL-Threonine structure
Product Name:DL-Threonine
CAS No:80-68-2
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD00063722
CID:34224
PubChem ID:354333515
Update Time:2026-03-03

DL-Threonine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-hydroxybutanoic acid
    • (+/-)-2-Amino-3-hydroxybutyric acid
    • H-DL-Thr-OH
    • DL-Threoine
    • DL-Threonine (contains DL-Allothreonine)
    • (2S,3R)-2-Amino-3-hydroxybutanoic acid
    • DL-THREONINESUITABLE
    • THREONINE, DL-(RG)
    • allothreonine
    • DL-2-AMino-3-hydroxybutanoic acid
    • DL-Theronine
    • DL-Threonicne
    • DL-Threonin
    • DL-Threonine
    • dl-tthreonine
    • rac-Threonine
    • Radish Seed
    • THREONINE
    • THREONINE,DL
    • H-DL-Thr-OH (contains DL-Allothreonine)
    • Allo-DL-threonine
    • Threonine, DL-
    • DL-2-Amino-3-hydroxybutanoic acid
    • 760PJT2SS0
    • DL-allothreonine
    • AYFVYJQAPQTCCC-UHFFFAOYSA-N
    • DL-allo-Threonine
    • Allothreonine, D-
    • H-DL-allo-Thr-OH
    • [R-(R*,S*)]2-Amino-3-hydroxybutanoic acid
    • WLN: QY1&YZVQ -L
    • Threonine #
    • Butanoic acid, [R-(R*,S*)]-
    • Theronine
    • laevo-
    • Allothreonine, DL-
    • FT-0604667
    • EINECS 205-645-3
    • NSC-41828
    • DTXSID301015364
    • NCGC00164520-02
    • MFCD00063722
    • EINECS 201-300-6
    • A0214
    • D(-)-allo-Threonine
    • DL-Threonine, hemihydrate
    • MFCD00066665
    • NSC-206267
    • Allothreonine, L-
    • MFCD00064269
    • FT-0625521
    • Threonine, (2R,3S)-rel-
    • F2191-0228
    • NSC16589
    • Butanoic acid, 2-amino-3-hydroxy-
    • FT-0624367
    • AMY25310
    • CHEBI:38263
    • MFCD00064268
    • 36676-50-3
    • SY026984
    • 144-98-9
    • MFCD00004526
    • NSC 206292
    • 80-68-2
    • Q27117433
    • UNII-29NAP6417F
    • SR-01000944947-1
    • NSC46702
    • Butyric acid, alpha-amino-beta-hydroxy-
    • DL- threonine
    • NSC 41828
    • AS-14237
    • BUTYRIC ACID, .ALPHA.-AMINO-.BETA.-HYDROXY-
    • NSC-206292
    • UNII-TFM6DU5S6A
    • SY024226
    • L-Threonine 2-Amino-3-hydroxybutyric acid
    • Threonine, hemihydrate, DL-
    • 29NAP6417F
    • NSC206283
    • AKOS000118925
    • T0229
    • J-008036
    • (s)-threonine;L-alpha-Amino-beta-hydroxybutyric acid;l-threonin;Threonin
    • A20656
    • NSC46701
    • 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylicethylester
    • LS-170797
    • BCP16820
    • NSC206267
    • SR-01000944947
    • SCHEMBL1479
    • FT-0604670
    • AI3-18477
    • CHEMBL30037
    • NSC41828
    • UNII-760PJT2SS0
    • Z57127549
    • STL163323
    • CCRIS 8603
    • T3105
    • FT-0675201
    • EN300-18051
    • L-Threonine-13C
    • CS-0154977
    • THREONINE,(L)
    • NCGC00164520-01
    • 2-Amino-3-hydroxybutanoic acid (H-DL-xiThr-OH)
    • 7004-04-8
    • NSC206292
    • 2-amino-3-hydroxybutanoicacid
    • FT-0625423
    • SY018620
    • 2-amino-3-hydroxy-butanoic acid
    • NSC-206283
    • A808305
    • NSC-46702
    • BBL011585
    • F3AB6CE6-3CF9-4C81-A7D7-7C21F24FDC0E
    • FT-0601219
    • SY020053
    • AKOS016042347
    • Q60662943
    • NS00079068
    • NS00101103
    • DL-Threonine (ZCI)
    • Threonine, DL- (8CI)
    • (±)-Threonine
    • DB-047492
    • 2303597-29-5
    • DB-054434
    • (2R,3S)-2-Amino-3-hydroxybutyric acid, D-alpha-Amino-beta-hydroxybutyric acid
    • threonine(L)
    • MDL: MFCD00063722
    • Inchi: 1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
    • InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
    • SMILES: [C@@H](N)(C(=O)O)[C@H](O)C
    • BRN: 1721647

Computed Properties

  • Exact Mass: 119.05800
  • Monoisotopic Mass: 119.058243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 83.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.3126 (rough estimate)
  • Melting Point: 244 °C (dec.) (lit.)
  • Boiling Point: 345.8℃ at 760 mmHg
  • Flash Point: 162.9°C
  • Refractive Index: 1.4183 (estimate)
  • Solubility: Soluble in water.
  • Water Partition Coefficient: 200 g/L (25 ºC)
  • PSA: 83.55000
  • LogP: -0.52060
  • Merck: 9380
  • pka: 2.09(at 25℃)
  • Solubility: Solubility in water at 25 ℃ is 20.1g/100 ml. Poorly soluble in methanol, ethanol (0.07 g /100 ml, 25 ℃), acetone
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

DL-Threonine Security Information

DL-Threonine Customs Data

  • HS CODE:29225000
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

DL-Threonine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N0658A-500mg
DL-Threonine
80-68-2 ≥97.0%
500mg
¥500 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161020-500g
DL-Threonine
80-68-2 >97.0%(T)
500g
¥974.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161020-100g
DL-Threonine
80-68-2 >97.0%(T)
100g
¥202.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161020-5g
DL-Threonine
80-68-2 >97.0%(T)
5g
¥30.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161020-25g
DL-Threonine
80-68-2 >97.0%(T)
25g
¥64.90 2023-09-01
Chemenu
CM119444-500g
DL-Threonine
80-68-2 97%
500g
$153 2021-06-09
Chemenu
CM119444-1000g
DL-Threonine
80-68-2 97%
1000g
$262 2021-06-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ST7265-100g
DL-Threonine
80-68-2 ≥99%
100g
¥550元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ST7265-25g
DL-Threonine
80-68-2 ≥99%
25g
¥190元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ST7265-5g
DL-Threonine
80-68-2 ≥99%
5g
¥50元 2023-09-15

DL-Threonine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
Reference
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
2.1 Reagents: Ammonia Solvents: Water
Reference
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
1.2 -
2.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Production Method 5

Reaction Conditions
Reference
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Production Method 6

Reaction Conditions
Reference
Biosynthesis of antibiotics of the virginiamycin family, 6. Biosynthesis of virginiamycin S1
Molinero, Anthony A.; et al, Journal of Natural Products, 1989, 52(1), 99-108

Production Method 7

Reaction Conditions
Reference
L-Threonine
, Japan, , ,

Production Method 8

Reaction Conditions
Reference
Fermentative production of L-threonine
, United Kingdom, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Amino acid racemase ;  24 h, rt
Reference
Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996
Kino, Kuniki; et al, Applied Microbiology and Biotechnology, 2007, 73(6), 1299-1305

Production Method 10

Reaction Conditions
Reference
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Production Method 13

Reaction Conditions
Reference
Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid
Baggaley, Keith H.; et al, Journal of the Chemical Society, 1990, (6), 1521-33

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Copper sulfate pentahydrate Solvents: Water
1.2 Reagents: Sodium carbonate
1.3 Reagents: Hydrochloric acid ,  Hydrogen sulfide
1.4 Reagents: Aniline
Reference
Uniform design used in optimization of experimental conditions in DL-threonine synthesis
Ding, Xuejie; et al, Zhongguo Yiyao Gongye Zazhi, 1990, 21(12), 529-32

Production Method 15

Reaction Conditions
Reference
Fermentative manufacture of L-amino acids or 5'-inosinic acid for medical and other uses
, Japan, , ,

Production Method 16

Reaction Conditions
Reference
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

Production Method 17

Reaction Conditions
Reference
L-Threonine
, Japan, , ,

Production Method 18

Reaction Conditions
Reference
Useful impurities for optical resolutions. 3. An improved Pasteur-type resolution of conglomerates and a new empirical method for assignment of absolute configuration
Addadi, Lia; et al, Journal of the American Chemical Society, 1981, 103(5), 1251-2

Production Method 19

Reaction Conditions
Reference
General evaluation and application to trace analysis of a chiral column for ligand-exchange chromatography
Kiniwa, Hideaki; et al, Journal of Chromatography, 1989, 461, 397-405

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

Production Method 21

Reaction Conditions
Reference
L-Threonine
, Japan, , ,

Production Method 22

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Silica ,  Sodium periodate Solvents: Dichloromethane
2.1 -
Reference
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

DL-Threonine Raw materials

DL-Threonine Preparation Products

DL-Threonine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-68-2)DL-Threonine
Order Number:LE14883
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-68-2)DL-Threonine
Order Number:sfd10269
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

DL-Threonine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on DL-Threonine

DL-Threonine (CAS No. 80-68-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

DL-Threonine, with the chemical formula C₄H₁₀NO₃, is a vital α-amino acid that holds significant importance in the fields of biochemistry, nutrition, and pharmaceutical research. Its CAS number, CAS No. 80-68-2, uniquely identifies it as a compound of great interest due to its structural and functional versatility. This introduction delves into the multifaceted applications of DL-Threonine, emphasizing its role in contemporary research and development.

The structural configuration of DL-Threonine distinguishes it from other amino acids through its presence of two chiral centers, making it a racemic mixture of its L- and D-isomers. This unique property has garnered attention in various scientific domains, particularly in the synthesis of enantiomerically pure compounds for therapeutic purposes. The racemic nature of DL-Threonine (CAS No. 80-68-2) allows researchers to explore both enantiomers independently, providing insights into their distinct biological activities.

In recent years, DL-Threonine has been extensively studied for its potential applications in drug development. Its ability to act as a precursor in the synthesis of peptidomimetics and other bioactive molecules has made it a valuable tool in medicinal chemistry. For instance, researchers have leveraged the chiral environment of DL-Threonine to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.

The nutritional significance of DL-Threonine cannot be overstated. As an essential amino acid for humans, it plays a crucial role in protein synthesis, immune function, and cellular metabolism. Dietary supplements containing DL-Threonine are commonly used to support overall health and well-being. Moreover, its incorporation into specialized formulations has shown promise in enhancing muscle recovery and improving athletic performance.

In the realm of biotechnology, DL-Threonine (CAS No. 80-68-2) has found utility in metabolic engineering and synthetic biology. Researchers have harnessed its metabolic pathways to optimize microbial production systems for high-value biochemicals. This approach not only enhances the yield of desired compounds but also aligns with sustainable manufacturing practices by utilizing renewable resources.

The pharmacological properties of DL-Threonine have also been explored in the context of neurodegenerative diseases. Emerging studies suggest that its derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. These findings open new avenues for developing therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis and purification of high-purity DL-Threonine are critical for ensuring the efficacy and safety of its applications. Advanced chemical methodologies, including crystallization techniques and chromatographic separations, have been employed to achieve the desired level of purity. These processes are essential for maintaining consistency across different batches and applications.

The regulatory landscape surrounding the use of DL-Threonine (CAS No. 80-68-2) is well-established, with guidelines set forth by agencies such as the FDA and EMA ensuring its safe use in pharmaceuticals and food additives. Compliance with these regulations is paramount to guaranteeing product quality and consumer safety.

The future prospects of DL-Threonine in research and industry appear promising, with ongoing investigations focusing on expanding its applications in personalized medicine and regenerative therapies. The ability to tailor its derivatives for specific biological targets underscores its versatility as a chemical building block.

In conclusion, DL-Threonine, identified by CAS No. 80-68-2, is a multifaceted compound with far-reaching implications in health sciences and industrial chemistry. Its unique structural properties, coupled with its biological significance, make it an indispensable component in modern research endeavors.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-68-2)DL-Threonine
LE14883
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-68-2)DL-Threonine
sfd10269
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email